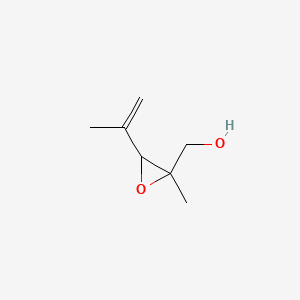
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol is an organic compound with the molecular formula C7H12O2 . This compound is characterized by the presence of an oxirane ring (epoxide) and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol typically involves the epoxidation of an appropriate alkene precursor. One common method is the epoxidation of 2-methyl-3-prop-1-en-2-ol using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts such as titanium silicalite-1 (TS-1) can be employed to improve the selectivity and yield of the epoxidation reaction .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: 2-Methyl-3-prop-1-en-2-ylmethanal or 2-Methyl-3-prop-1-en-2-ylmethanoic acid.
Reduction: 2-Methyl-3-prop-1-en-2-yl-1,2-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and alcohols.
Medicine: It is a potential precursor for the synthesis of bioactive compounds with therapeutic properties.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles such as amines, thiols, and alcohols. This reactivity is exploited in various synthetic transformations to introduce new functional groups and create complex molecular architectures .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-prop-1-en-2-ylmethanal: An aldehyde derivative.
2-Methyl-3-prop-1-en-2-ylmethanoic acid: A carboxylic acid derivative.
2-Methyl-3-prop-1-en-2-yl-1,2-diol: A diol derivative.
Uniqueness
(2-Methyl-3-prop-1-en-2-yloxiran-2-yl)methanol is unique due to the presence of both an epoxide and a hydroxyl group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(2-methyl-3-prop-1-en-2-yloxiran-2-yl)methanol |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-7(3,4-8)9-6/h6,8H,1,4H2,2-3H3 |
Clave InChI |
DNPPCWBIGQWSTK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1C(O1)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


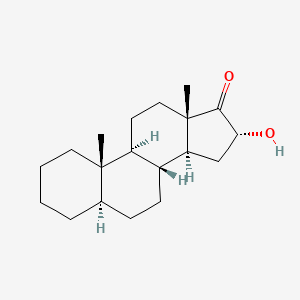
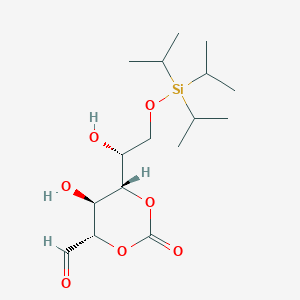
![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)


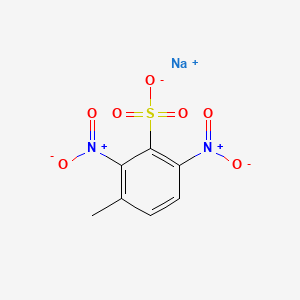



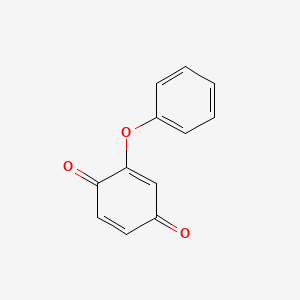
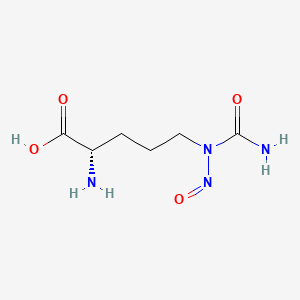
![(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13827467.png)
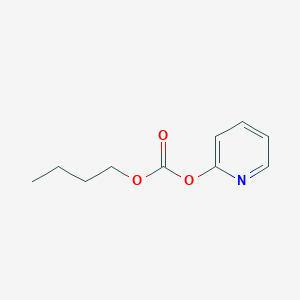
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
